![molecular formula C12H21NO4 B582454 (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid CAS No. 1268520-70-2](/img/structure/B582454.png)
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It is a pyrrolidine derivative, which means it contains a five-membered ring with one nitrogen atom and four carbon atoms. The “(3R,4R)” notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The “tert-butoxy” and “carbonyl” groups are functional groups attached to the pyrrolidine ring .Scientific Research Applications
Stereoselective Synthesis and Structural Analysis
Research has demonstrated the significance of stereoselectivity in the synthesis of complex molecules. For instance, studies on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involve nucleophilic addition processes where the stereoselectivity can be influenced by the presence of tert-butoxycarbonyl groups (Jagtap et al., 2016). This research highlights the impact of substituents on reaction outcomes, showcasing the utility of tert-butoxycarbonyl-protected compounds in stereoselective synthesis.
Mechanistic Insights into tert-Butyloxycarbonyl Group Migration
Another study focuses on the mechanism behind tert-butyloxycarbonyl (Boc) group migration, revealing an intramolecular process that involves an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This research offers valuable insights into the behavior of tert-butoxycarbonyl groups in chemical reactions, which is crucial for designing novel synthetic routes and understanding reaction mechanisms.
Development of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylates
The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates demonstrates the utility of tert-butoxycarbonyl-protected amino acids in the creation of novel compounds. Such studies explore the conditions leading to high yields and the transformation of isomers, contributing to the field of drug discovery and development (Boev et al., 2015).
Antibacterial Activity of N-tert-Butyloxycarbonyl-Thiazolidine Carboxylic Acid Derivatives
Research into the antibacterial properties of N-tert-butyloxycarbonyl-thiazolidine carboxylic acid derivatives showcases the potential of tert-butoxycarbonyl-protected compounds in medicinal chemistry. These studies reveal that certain derivatives exhibit significant antibacterial activities, highlighting the role of such compounds in developing new therapeutic agents (Song et al., 2015).
Mechanism of Action
properties
IUPAC Name |
(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWHPDMLFMSLP-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
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